1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-24-18-8-13(2-4-16(18)22)9-20(23)21-7-6-15(11-21)14-3-5-17-19(10-14)26-12-25-17/h2-5,8,10,15,22H,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCEDSDUUXZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.3801 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The pyrrolidine ring contributes to its potential neuroactive effects.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in reducing inflammation in various models .
- Neuroprotective Effects : The pyrrolidine component suggests potential neuroprotective properties. Studies have demonstrated that similar compounds can modulate neurotransmitter systems and provide protection against neurodegeneration .
- Antioxidant Properties : The presence of methoxy and hydroxy groups in the structure may enhance antioxidant activity, contributing to the compound's ability to scavenge free radicals and reduce oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : As noted in studies on related compounds, inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, influencing various signaling pathways that regulate inflammation and pain response .
- Antioxidant Mechanisms : The ability to donate electrons or hydrogen atoms allows the compound to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant COX-2 inhibition | , |
| Neuroprotective | Modulation of neurotransmitter systems | , |
| Antioxidant | Scavenging of free radicals | , |
Research Example
A study conducted by Chandna et al. (2023) explored a series of pyrazole derivatives similar to our compound. They reported that certain derivatives exhibited over 70% inhibition against COX-2, establishing a benchmark for evaluating the efficacy of new compounds like this compound .
Scientific Research Applications
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interact with various biological targets. Preliminary studies have shown that derivatives of similar structures can inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression, although further research is needed to elucidate these pathways specifically for this compound.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone:
- Antimicrobial Activity Study : A comparative analysis of benzo[d][1,3]dioxole derivatives demonstrated notable antibacterial effects against gram-positive bacteria. This study highlights the importance of functional group positioning in enhancing biological activity .
- Anticancer Research : Investigations into similar pyrrolidine-containing compounds revealed their ability to inhibit tumor growth in various cancer cell lines. These findings suggest that modifications to the pyrrolidine structure can enhance cytotoxicity against cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antibacterial Pyrazole Derivatives ()
Compounds such as 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e) share the ethanone-pyrrolidine backbone but replace the 4-hydroxy-3-methoxyphenyl group with tert-butylpyrazole. Key differences include:
- Molecular Weight : 372.46 (6e) vs. ~388.4 (target compound, estimated).
- Melting Point : 134–136°C (6e) vs. undetermined for the target compound.
- Bioactivity: Pyrazole derivatives in and exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL), attributed to the pyrazole’s electron-withdrawing effects enhancing membrane disruption . The target compound’s phenolic group may confer broader-spectrum activity due to increased polarity.
Orexin Receptor Antagonists ()
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone demonstrates structural similarity in the benzo-dioxole-pyrrolidine-ketone framework. Critical distinctions include:
- Substituents: A thiazole ring and 3,4-dimethoxybenzyl group replace the target compound’s phenolic moiety.
- Pharmacology : This analog acts as a dual orexin receptor antagonist (IC₅₀: <100 nM), suggesting that the target compound’s 4-hydroxy group may reduce CNS penetration compared to the lipophilic dimethoxybenzyl group .
Enone Derivatives ()
Compounds like 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one () feature an α,β-unsaturated ketone system. Differences include:
- Molecular Weight : 286.26 () vs. higher for the target compound due to the pyrrolidine substituent.
- Synthetic Routes: Enones are synthesized via Claisen-Schmidt condensations, whereas the target compound likely requires multi-step coupling of preformed pyrrolidine and phenolic units .
Psychoactive Analogs ()
MDPV (3,4-Methylenedioxypyrovalerone), a psychoactive cathinone, shares the benzo-dioxole and pyrrolidine groups but lacks the phenolic moiety. Key contrasts:
- Bioactivity: MDPV acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), while the target compound’s phenolic group may redirect activity toward non-CNS targets (e.g., antimicrobial or anti-inflammatory) .
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Lipophilicity : The target compound’s 4-hydroxy-3-methoxyphenyl group may reduce logP compared to MDPV or pyrazole derivatives, improving aqueous solubility.
Preparation Methods
Structural Components and Retrosynthetic Analysis
The target molecule can be divided into three key structural components that guide its synthesis:
- Benzo[d]dioxole moiety
- Pyrrolidine ring with position-3 substitution
- 4-hydroxy-3-methoxyphenyl ethanone group attached to the pyrrolidine nitrogen
From a retrosynthetic perspective, the molecule can be approached through several disconnections, each leading to different synthetic strategies. The most logical disconnection is between the pyrrolidine nitrogen and the ethanone carbonyl, followed by functionalization of the pyrrolidine ring with the benzo[d]dioxole group at position-3.
Synthesis of Key Intermediates
Preparation of Benzo[d]dioxole Derivatives
The benzo[d]dioxole scaffold is typically synthesized from catechol (1,2-dihydroxybenzene) derivatives through reaction with dihalomethanes. Several approaches have been documented in the literature.
Classical Method
The traditional approach involves the reaction of a catechol with dihalomethane (typically dichloromethane) in the presence of a base:
Catechol + CH₂X₂ → Benzo[d][1,3]dioxole derivative
where X represents a halide (typically Cl or Br).
However, this method often results in moderate yields (60-75%) and requires relatively harsh conditions, including high temperatures and extended reaction times.
Improved Method with Base Catalysis
An improved method utilizes potassium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF):
| Reagent | Quantity | Role |
|---|---|---|
| Catechol derivative | 1.0 equivalent | Starting material |
| Dihalomethane | 1.5-2.0 equivalents | Methylenating agent |
| Potassium carbonate | 2.0-2.5 equivalents | Base |
| DMF | 10-15 mL/g | Solvent |
The reaction is typically conducted at 80-90°C for 4-6 hours, resulting in yields of 75-85%.
Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanone
A key intermediate in the synthesis of the target compound is 1-(benzo[d]dioxol-5-yl)ethanone (also known as 3,4-methylenedioxyacetophenone). This compound can be prepared through Friedel-Crafts acylation of the benzo[d]dioxole with acetyl chloride in the presence of aluminum chloride:
The reaction proceeds at 0-5°C initially, followed by warming to room temperature over 2-3 hours. After aqueous workup and purification, yields of 85-90% can be achieved.
Preparation of Pyrrolidine Components
The pyrrolidine ring system represents another critical structural element of the target molecule. Several approaches to functionalizing pyrrolidines at the 3-position have been documented.
Synthesis of 3-(Benzo[d]dioxol-5-yl)pyrrolidine
The key pyrrolidine intermediate can be prepared through several routes:
Method A: Reductive Amination Approach
Starting from a benzo[d]dioxole aldehyde derivative and a suitable pyrrolidine precursor, reductive amination can be employed:
- Condensation of benzo[d]dioxole-5-carbaldehyde with an appropriate nitrogen-containing compound
- Reduction of the resulting imine or enamine
- Cyclization to form the pyrrolidine ring
Method B: Nucleophilic Substitution Approach
This approach involves the reaction of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran, which can be adapted for the benzo[d]dioxole system:
The reaction mixture is heated to reflux for 6-7 hours, achieving yields of 70-80%.
Direct Functionalization of Pyrrolidine
Another approach involves direct functionalization of pyrrolidine through C-H activation or other methods. This can be accomplished using transition metal catalysts such as palladium or rhodium complexes:
This reaction typically requires elevated temperatures (100-120°C) and extended reaction times (12-24 hours), but can achieve position-selective functionalization.
Coupling Strategies for Final Assembly
Formation of the Amide Bond
The final assembly of the target molecule involves coupling the 3-(benzo[d]dioxol-5-yl)pyrrolidine with 2-(4-hydroxy-3-methoxyphenyl)acetic acid or its derivatives. Several methods are available for this transformation.
Acyl Chloride Method
Another approach involves conversion of 2-(4-hydroxy-3-methoxyphenyl)acetic acid to its acyl chloride, followed by reaction with the pyrrolidine component:
- Convert the acid to acyl chloride using thionyl chloride or oxalyl chloride
- React the acyl chloride with 3-(benzo[d]dioxol-5-yl)pyrrolidine in the presence of a base
This method typically provides higher yields (80-90%) but requires an additional step and careful handling of the reactive acyl chloride intermediate.
Alternative Approaches
Three-Component Coupling Approach
Inspired by the synthesis of spirooxindole pyrrolidine derivatives, a three-component coupling strategy could be employed:
Benzo[d][1,3]dioxole chalcone + Azomethine ylide → Pyrrolidine intermediate → Target compound
This approach would involve:
- Preparation of a suitable benzo[d]dioxole chalcone
- 1,3-dipolar cycloaddition with an azomethine ylide to form the pyrrolidine ring
- Subsequent functionalization to introduce the 4-hydroxy-3-methoxyphenyl ethanone group
While this approach offers the advantage of building multiple bonds in a single step, it may require careful optimization of reaction conditions to ensure proper regio- and stereoselectivity.
Complete Synthetic Routes
Based on the above strategies, two main synthetic routes to the target compound can be proposed:
Route A: Linear Approach
This route begins with the synthesis of 3-(benzo[d]dioxol-5-yl)pyrrolidine, followed by coupling with 2-(4-hydroxy-3-methoxyphenyl)acetic acid:
- Synthesis of benzo[d]dioxole from catechol and dihalomethane
- Functionalization to introduce a suitable handle for pyrrolidine formation
- Construction of the pyrrolidine ring with the benzo[d]dioxole at position-3
- Amide coupling with 2-(4-hydroxy-3-methoxyphenyl)acetic acid or its derivative
| Step | Reaction | Expected Yield (%) |
|---|---|---|
| 1 | Catechol + CH₂Cl₂ → Benzo[d]dioxole | 75-85 |
| 2 | Functionalization of benzo[d]dioxole | 70-80 |
| 3 | Pyrrolidine ring formation | 65-75 |
| 4 | Amide coupling | 75-85 |
| Overall yield | 25-43 |
Route B: Convergent Approach
This approach involves separate preparation of the pyrrolidine and phenylacetic acid components, followed by late-stage coupling:
- Parallel synthesis of 3-(benzo[d]dioxol-5-yl)pyrrolidine
- Parallel synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetic acid or its activated derivative
- Convergent coupling of the two components
Route B generally offers higher overall yields and more flexibility in optimizing each component separately before the final coupling step.
Characterization and Analysis
Spectroscopic Characterization
The target compound can be characterized using various spectroscopic techniques:
NMR Spectroscopy
¹H NMR expected signals:
- Benzo[d]dioxole protons: δ 5.90-6.00 (s, 2H, -OCH₂O-)
- Aromatic protons: δ 6.70-7.10 (m, 6H, ArH)
- Pyrrolidine protons: δ 1.70-2.20 (m, 2H, CH₂), δ 3.20-3.70 (m, 4H, N-CH₂, CH-Ar, CH₂)
- Methoxy group: δ 3.80-3.90 (s, 3H, OCH₃)
- Hydroxyl group: δ 5.50-5.70 (s, 1H, OH)
- Methylene adjacent to carbonyl: δ 3.70-3.80 (s, 2H, -CH₂CO-)
¹³C NMR expected signals:
- Carbonyl carbon: δ 169-171
- Aromatic carbons: δ 108-149
- Methylene dioxole carbon: δ 100-102
- Pyrrolidine carbons: δ 34-60
- Methoxy carbon: δ 55-56
- Methylene adjacent to carbonyl: δ 40-42
Infrared Spectroscopy
Key IR bands:
- Hydroxyl stretching: 3300-3500 cm⁻¹
- Carbonyl stretching: 1620-1650 cm⁻¹ (amide C=O)
- Aromatic C=C stretching: 1450-1600 cm⁻¹
- C-O-C stretching (dioxole): 1230-1250 cm⁻¹ and 1030-1050 cm⁻¹
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a characteristic [M+H]⁺ peak at m/z 356.1492, corresponding to the molecular formula C₁₉H₂₁NO₅.
Chromatographic Analysis
HPLC Analysis
Typical HPLC conditions for analysis:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 250 × 4.6 mm, 5 μm |
| Mobile phase | Gradient of acetonitrile and 0.1% formic acid in water |
| Flow rate | 1.0 mL/min |
| Detection | UV at 254 and 280 nm |
| Retention time | Approximately 10-12 minutes under these conditions |
Thin Layer Chromatography
TLC analysis:
| Parameter | Condition |
|---|---|
| Stationary phase | Silica gel 60 F₂₅₄ |
| Mobile phase | Ethyl acetate:hexanes (1:1) or DCM:MeOH (9:1) |
| Visualization | UV at 254 nm and vanillin stain |
| Rf value | Approximately 0.3-0.4 in EtOAc:hexanes (1:1) |
Optimization Parameters and Considerations
Critical Reaction Parameters
For the final amide coupling step, several factors significantly impact yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 20-25°C | Higher temperatures may lead to side reactions |
| Reaction time | 6-12 hours | Extended times can lead to degradation |
| Solvent | Dichloromethane or DMF | DMF typically gives higher yields but is more difficult to remove |
| Coupling reagent | HATU or EDC/HOBt | HATU typically provides higher yields but is more expensive |
| Base | DIPEA (2.5 equiv.) | Excess base can lead to epimerization |
| Concentration | 0.1-0.2 M | Higher concentrations may lead to side reactions |
Purification Strategies
The most effective purification strategy typically involves:
- Initial aqueous workup to remove water-soluble impurities
- Flash column chromatography using a gradient of ethyl acetate in hexanes (typically 30-70%)
- Recrystallization from ethyl acetate/hexanes if necessary
This purification sequence typically provides the target compound with >98% purity as determined by HPLC analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
